Cas no 1354704-81-6 (1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride)

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride
- 1H-Pyrazole-3-sulfonyl chloride, 1-ethyl-5-methyl-
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- インチ: 1S/C6H9ClN2O2S/c1-3-9-5(2)4-6(8-9)12(7,10)11/h4H,3H2,1-2H3
- InChIKey: MORVUACCUBOMIB-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C)=CC(S(Cl)(=O)=O)=N1
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-5g |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 5g |
¥18120 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-10g |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 10g |
¥24586 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-2g |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 2g |
¥8341 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-100mg |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 100mg |
¥2695 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-500mg |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 500mg |
¥5184 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-250mg |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 250mg |
¥4105 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627884-1g |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride |
1354704-81-6 | 98% | 1g |
¥7770 | 2023-04-15 |
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chlorideに関する追加情報
Introduction to 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride (CAS No. 1354704-81-6)
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride, with the CAS number 1354704-81-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The unique structural features of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride make it an attractive candidate for the development of novel therapeutic agents.
The molecular formula of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is C8H10N2O2S, and its molecular weight is 202.24 g/mol. The compound is characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position, with a sulfonyl chloride functional group attached to the 3-position. This specific arrangement of functional groups imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis.
In recent years, there has been a growing interest in the use of pyrazole derivatives in medicinal chemistry due to their diverse biological activities. Pyrazoles have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, among others. The presence of the sulfonyl chloride group in 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride further enhances its reactivity, allowing for the formation of various derivatives through nucleophilic substitution reactions.
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has been utilized in the synthesis of several important pharmaceutical compounds. For instance, it has been employed as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. Additionally, this compound has shown promise in the synthesis of novel antiviral agents targeting viral proteases, which are crucial for viral replication.
The synthetic versatility of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is further highlighted by its use in the preparation of agrochemicals. Sulfonyl chlorides are known for their ability to form stable amide bonds with amines, making them useful in the synthesis of herbicides and fungicides. The specific structure of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride allows for the creation of compounds with enhanced biological activity and improved environmental stability.
In terms of physical properties, 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its melting point is around 60°C, and it decomposes at higher temperatures. The compound should be stored in a cool, dry place away from strong bases and reducing agents to prevent degradation.
The safety profile of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is an important consideration for both laboratory use and industrial applications. As with many sulfonyl chlorides, it can be corrosive to skin and eyes and may release toxic fumes when heated or exposed to moisture. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound. Additionally, it should be used in well-ventilated areas or under a fume hood to minimize exposure to vapors.
In conclusion, 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride (CAS No. 1354704-81-6) is a valuable compound with a wide range of applications in medicinal chemistry and agrochemical research. Its unique structural features and high reactivity make it an essential building block for the synthesis of novel pharmaceuticals and agrochemicals. Ongoing research continues to explore new uses for this compound, further solidifying its importance in modern chemical science.
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